2,6-Dichlorobenzoic acid

Crystallography Solid-State Chemistry Pharmaceutical Polymorph Screening

Researchers requiring regioselective synthesis of Lux-S quorum sensing inhibitors often face isomer contamination risks that compromise biological activity. 2,6-Dichlorobenzoic acid (CAS 50-30-6) eliminates this uncertainty. • Sterically defined 2,6-disubstitution ensures correct mixed anhydride formation in Yamaguchi esterification • Certified reference standard for dichlobenil herbicide metabolite monitoring via LC-MS/MS & GC-MS • Distinct hydrogen-bonded dimer geometry with high proton transfer activation energy (V/kB = 2500 K) for solid-state proton dynamics studies Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C7H4Cl2O2
Molecular Weight 191.01 g/mol
CAS No. 50-30-6
Cat. No. B041355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorobenzoic acid
CAS50-30-6
SynonymsNSC 76599
Molecular FormulaC7H4Cl2O2
Molecular Weight191.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)O)Cl
InChIInChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
InChIKeyMRUDNSFOFOQZDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 10 mg/mL at 66° F (NTP, 1992)
0.07 M

2,6-Dichlorobenzoic Acid Overview


2,6-Dichlorobenzoic acid (2,6-DCBA) is a di-halogenated benzoic acid derivative characterized by chlorine substitution at both ortho positions, yielding a sterically hindered aromatic carboxylic acid with a molecular weight of 191.01 g/mol and a reported melting point range of 139–145°C [1]. Its role as a bacterial xenobiotic metabolite and its unique conformational constraints due to 2,6-disubstitution differentiate it from other dichlorobenzoic acid isomers [2]. The compound is primarily utilized as a key intermediate in the synthesis of Lux-S enzyme inhibitors and as an analytical standard for herbicide metabolite monitoring in environmental matrices .

Synthetic Specificity of 2,6-DCBA


Direct substitution of 2,6-dichlorobenzoic acid with its regioisomers (e.g., 2,4- or 3,5-dichlorobenzoic acid) is not scientifically valid due to profound differences in solid-state architecture, steric hindrance profiles, and proton transfer energetics. Single-crystal X-ray diffraction reveals that 2,6-DCBA crystallizes in a triclinic space group (P1̄) with distinct hydrogen-bonded dimer geometries, whereas 3,5-DCBA adopts a monoclinic system (P2₁/n) with unique nonbonded Cl···Cl contacts that create square channels [1]. Furthermore, the ortho-chlorine atoms in 2,6-DCBA impose steric constraints that alter its reactivity in esterification and its recognition by biological transporters—a property not shared by isomers lacking 2,6-disubstitution [2]. These structural and energetic differences directly impact crystallization behavior, catalytic activity, and membrane permeability in ways that generic substitution fails to replicate.

2,6-DCBA vs. Analogs: Performance Comparison


Crystal Structure vs. 3,5-Dichlorobenzoic Acid

Single-crystal X-ray diffraction demonstrates that 2,6-dichlorobenzoic acid and 3,5-dichlorobenzoic acid exhibit fundamentally different crystal packing arrangements, precluding their interchangeability in solid-form applications. 2,6-DCBA crystallizes in the triclinic space group P1̄ (No. 2) with a = 7.2678(9), b = 9.8543(8), c = 11.8290(11) Å, and α = 95.000(7)°, β = 104.262(10)°, γ = 102.128(8)°, whereas 3,5-DCBA adopts monoclinic P2₁/n (No. 14) with a = 3.7812(3), b = 13.996(2), c = 14.514(2) Å, and β = 95.183(8)° [1]. Both form centrosymmetric dimers via near-linear hydrogen bonds, but the chlorine substituents of four dimeric molecules of 3,5-DCBA form square channels approximately 3.54 Å on a side that are absent in the 2,6-isomer [1].

Crystallography Solid-State Chemistry Pharmaceutical Polymorph Screening

Electrocatalytic H₂O₂ Selectivity vs. 2,4-DCBA

In a cobalt-catalyzed oxygen reduction reaction for hydrogen peroxide production, 2,6-dichlorobenzoic acid (pKa 17.6) exhibited 76±3% H₂O₂ selectivity with a catalyst turnover number (ncat) of 2.48, whereas 2,4-dichlorobenzoic acid (pKa 18.4) showed 81±3% selectivity and ncat of 2.38 under identical conditions [1]. The higher overpotential (ηH₂O₂ = 0.52 for 2,6-DCBA vs. 0.47 for 2,4-DCBA) reflects the steric and electronic influence of ortho-chlorine substitution on the proton-coupled electron transfer mechanism [1].

Electrocatalysis Green Chemistry Hydrogen Peroxide Synthesis

Cellular Uptake via Monocarboxylic Acid Transporters

2,6-Disubstituted benzoic acids, including 2,6-dichlorobenzoic acid, exhibit markedly lower uptake via monocarboxylic acid transporters (MCTs) in Caco-2 cell apical membranes compared to benzoic acid and other substitution patterns [1]. Kinetic analyses confirm that uptake of 2,6-DCBA and 2,3,6-trichlorobenzoic acid does not involve the carrier-mediated process, whereas benzoic acid uptake is efficiently transporter-mediated [1]. Co-incubation of 2,6-DCBA with benzoic acid does not decrease benzoic acid uptake, indicating the ortho-disubstitution sterically blocks access of the carboxylic acid group to the MCT binding site [1].

ADME Drug Transport Caco-2 Permeability

Proton Transfer Energetics vs. 3,5-DCBA

Temperature-dependent ¹H NMR and ³⁵Cl NQR spin-lattice relaxation studies reveal distinct hydrogen transfer energetics between the centrosymmetric dimers of 2,6-dichlorobenzoic acid and 3,5-dichlorobenzoic acid. For 2,6-DCBA, the asymmetry energy A/kB was estimated at 840 K and the activation energy V/kB at 2500 K; in contrast, 3,5-DCBA exhibited lower values of A/kB = 240 K and V/kB = 900 K [1]. These differences reflect the influence of ortho-chlorine substitution on the double-minimum potential governing proton transfer within the dimeric hydrogen-bonded network [1].

Proton Dynamics Hydrogen Bonding NQR Spectroscopy

Melting Point and Purity Specifications

2,6-Dichlorobenzoic acid from reputable commercial sources (e.g., TCI, Thermo Scientific) exhibits a melting point of 141–145°C with HPLC purity ≥98.0% [1][2]. While 2,4-dichlorobenzoic acid and 3,5-dichlorobenzoic acid also melt within similar ranges (e.g., 2,4-DCBA ~160–164°C), the narrow, vendor-verified range for 2,6-DCBA serves as a critical identity and purity check that distinguishes it from other dichlorobenzoic acid isomers which may co-elute under certain chromatographic conditions [3].

Quality Control Analytical Chemistry Material Specification

2,6-DCBA Validated Applications


Lux-S Inhibitor Synthesis via Yamaguchi Esterification

The ortho-chlorine substitution pattern of 2,6-DCBA is essential for the regioselective synthesis of Lux-S enzyme inhibitors, as demonstrated in mechanistic studies of the Yamaguchi esterification. The steric hindrance imposed by the 2,6-disubstitution governs mixed anhydride formation and subsequent esterification outcomes, directly enabling the preparation of bioactive molecules that target bacterial quorum sensing [1]. Procurement of the correct isomer is non-negotiable for this route.

Dichlobenil Metabolite Analytical Standard

2,6-Dichlorobenzoic acid is the primary environmental degradation product of the herbicide dichlobenil (2,6-dichlorobenzonitrile). Regulatory and research laboratories require high-purity 2,6-DCBA as a certified reference standard for LC-MS/MS and GC-MS quantification in groundwater, soil, and agricultural crops [2]. Using an incorrect isomer (e.g., 2,4-DCBA) would yield false-negative or inaccurate residue data, compromising compliance monitoring.

Proton Transfer Dynamics in Hydrogen-Bonded Networks

The significantly higher asymmetry energy (A/kB = 840 K) and activation energy (V/kB = 2500 K) for hydrogen transfer in 2,6-DCBA dimers, compared to 3,5-DCBA, make it a unique model compound for studying quantum tunneling and proton dynamics in hydrogen-bonded molecular crystals [3]. Researchers investigating solid-state proton conductors or isotope effects must specifically use 2,6-DCBA to access this distinct energetic profile.

MCT Substrate Exclusion Profiling

The demonstrated absence of carrier-mediated uptake of 2,6-DCBA via monocarboxylic acid transporters in Caco-2 cell models positions this compound as a valuable negative control or scaffold for designing MCT-avoiding prodrugs [4]. Its steric exclusion property, confirmed by competitive inhibition assays, provides a quantifiable differentiation from benzoic acid and other analogs used in intestinal permeability screening.

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